molecular formula C23H22N4O2S B2713580 N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-60-7

N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2713580
M. Wt: 418.52
InChI Key: YHGNTJIJNRORNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies focus on the synthesis of novel heterocyclic compounds incorporating pyridine and thiazole moieties due to their antimicrobial properties. For example, Darwish et al. (2010) describe the synthesis of pyridine-based heterocycles that showed moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents Darwish, Kheder, & Farag, 2010. Additionally, Farag, Kheder, and Mabkhot (2009) report on the antimicrobial evaluation of pyrazole, thiophene, thiazole, and thiadiazole derivatives, further supporting the interest in these structures for antimicrobial applications Farag, Kheder, & Mabkhot, 2009.

Anticancer Applications

The research also extends to anticancer applications, where compounds with thiazole and thiadiazole cores are investigated for their potential anticancer properties. Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, and Mabkhot (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, evaluating them as potent anticancer agents, with some compounds showing promising results against Hepatocellular carcinoma cell lines Gomha et al., 2017. This study underscores the potential of such compounds in the development of new cancer therapies.

Synthesis and Structural Studies

Research also focuses on the synthesis methodologies and structural analysis of these compounds. For instance, Faty, Youssef, and Youssef (2011) explored microwave-assisted synthesis techniques for novel pyrido[3,2-f][1,4]thiazepines, showing that these methods could offer advantages in terms of yield and reaction time Faty, Youssef, & Youssef, 2011. Moreover, structural studies, like those by Grinev et al. (2019) on benzo[d]pyrrolo[2,1-b]thiazole derivatives, provide insights into the molecular interactions and stability of these compounds, which are crucial for their potential applications Grinev, Linkova, Vasilchenko, & Egorova, 2019.

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-5-8-17(9-6-15)18-11-12-22(29)27(26-18)13-3-4-21(28)25-23-24-19-10-7-16(2)14-20(19)30-23/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGNTJIJNRORNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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